molecular formula C18H27N3O3 B11815515 tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

Cat. No.: B11815515
M. Wt: 333.4 g/mol
InChI Key: ULRWUTKZRLBKCS-UHFFFAOYSA-N
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Description

tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate: is an organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride.

    Coupling with Pyridine: The pyrrolidine derivative is then coupled with a pyridine derivative under suitable reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-Butyl (2-(1,3-thiazol-2-ylamino)carbonyl)pyridin-3-ylcarbamate

Uniqueness

tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is unique due to the presence of both a formyl group and a pyrrolidine ring in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-14(8-6-10-19-16)15-9-7-11-20(15)12-22/h6,8,10,12-13,15H,7,9,11H2,1-5H3

InChI Key

ULRWUTKZRLBKCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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